molecular formula C19H25N7O2 B5978736 1-[2-[[5-[Benzyl(methyl)amino]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl]amino]ethyl]piperidin-3-ol

1-[2-[[5-[Benzyl(methyl)amino]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl]amino]ethyl]piperidin-3-ol

Cat. No.: B5978736
M. Wt: 383.4 g/mol
InChI Key: IRMWLRGVNOYKPV-UHFFFAOYSA-N
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Description

1-[2-[[5-[Benzyl(methyl)amino]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl]amino]ethyl]piperidin-3-ol is a complex organic compound featuring a unique structure that includes a piperidine ring, an oxadiazole ring, and a pyrazine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[[5-[Benzyl(methyl)amino]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl]amino]ethyl]piperidin-3-ol typically involves multi-step organic reactions. One common approach is the reaction of 8-aroyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,6,7-triones with 3,4-diaminofurazan in anhydrous ethyl acetate under reflux conditions . The reaction proceeds through the formation of intermediate compounds, which are then further reacted to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-[[5-[Benzyl(methyl)amino]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl]amino]ethyl]piperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole and pyrazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

1-[2-[[5-[Benzyl(methyl)amino]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl]amino]ethyl]piperidin-3-ol has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-[[5-[Benzyl(methyl)amino]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl]amino]ethyl]piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-[[5-[Benzyl(methyl)amino]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl]amino]ethyl]piperidin-3-ol is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for versatile modifications and applications in various fields of research.

Properties

IUPAC Name

1-[2-[[5-[benzyl(methyl)amino]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl]amino]ethyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N7O2/c1-25(12-14-6-3-2-4-7-14)19-18(21-16-17(22-19)24-28-23-16)20-9-11-26-10-5-8-15(27)13-26/h2-4,6-7,15,27H,5,8-13H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMWLRGVNOYKPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NC3=NON=C3N=C2NCCN4CCCC(C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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